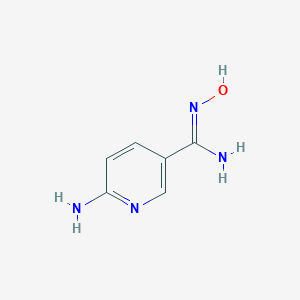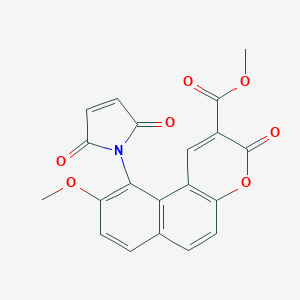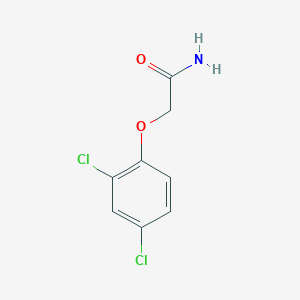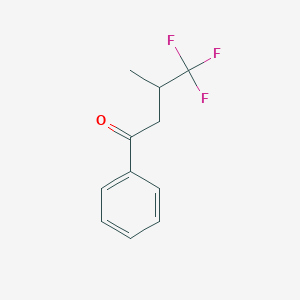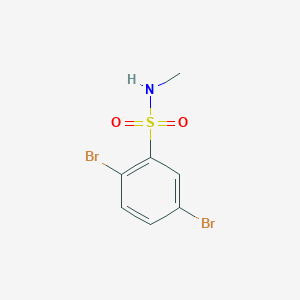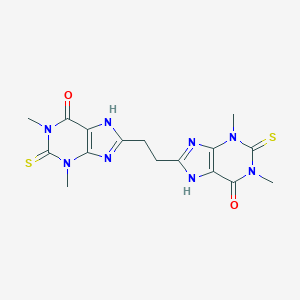
8,8'-Ethylenebis(2-thiotheophylline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'8,8'-Ethylenebis(2-thiotheophylline)' is a chemical compound that belongs to the xanthine family. It is a derivative of theophylline, which is a well-known bronchodilator drug. '8,8'-Ethylenebis(2-thiotheophylline)' has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of '8,8'-Ethylenebis(2-thiotheophylline)' is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to smooth muscle relaxation and bronchodilation. It also has anti-inflammatory effects, which can help reduce airway inflammation in respiratory disorders.
Effets Biochimiques Et Physiologiques
'8,8'-Ethylenebis(2-thiotheophylline)' has been shown to have various biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and chemokines, which can help reduce inflammation in respiratory disorders. It also has antioxidant properties, which can help protect against oxidative stress. In addition, it has been shown to have neuroprotective effects, which can help prevent neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using '8,8'-Ethylenebis(2-thiotheophylline)' in lab experiments is its high yield of synthesis. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be difficult to obtain pure samples, which can affect the accuracy of the results. In addition, the compound is not very water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of '8,8'-Ethylenebis(2-thiotheophylline)' in scientific research. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used as a potential treatment for certain types of cancer. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
In conclusion, '8,8'-Ethylenebis(2-thiotheophylline)' is a unique and versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method is relatively simple and yields high-quality samples. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential applications in treating respiratory disorders, neurodegenerative disorders, and certain types of cancer. Despite some limitations, '8,8'-Ethylenebis(2-thiotheophylline)' is a promising compound that warrants further investigation.
Méthodes De Synthèse
The synthesis of '8,8'-Ethylenebis(2-thiotheophylline)' involves the reaction of theophylline with thioacetic acid in the presence of a catalyst. The reaction leads to the formation of a dimeric compound, which is then oxidized to obtain '8,8'-Ethylenebis(2-thiotheophylline)'. The yield of the synthesis process is relatively high, making it an attractive option for large-scale production.
Applications De Recherche Scientifique
'8,8'-Ethylenebis(2-thiotheophylline)' has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
Numéro CAS |
1784-50-5 |
|---|---|
Nom du produit |
8,8'-Ethylenebis(2-thiotheophylline) |
Formule moléculaire |
C16H18N8O2S2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
VUYGRECUFBNLNE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Autres numéros CAS |
1784-50-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



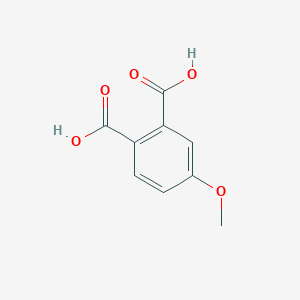
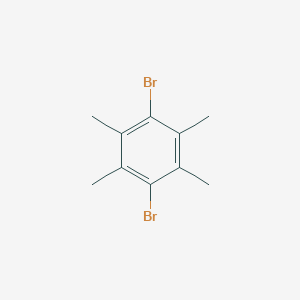
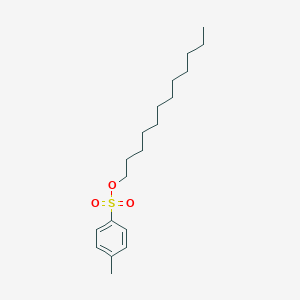
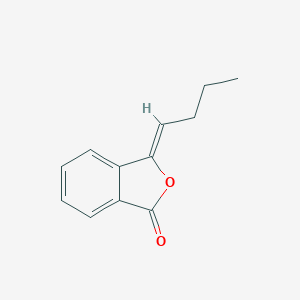
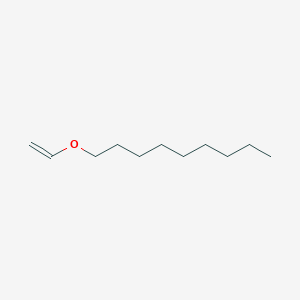
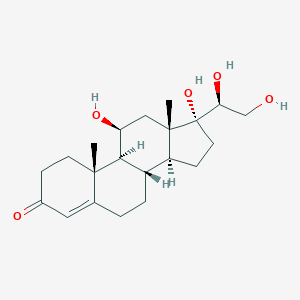
![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
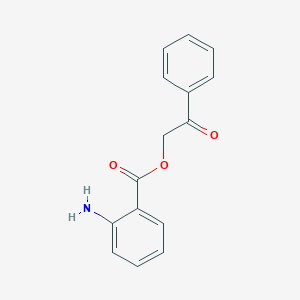
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
